Macusine B

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

Macusine B has a molecular weight of 309.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . Its exact mass is 309.196688425 g/mol, and its monoisotopic mass is also 309.196688425 g/mol . The topological polar surface area of Macusine B is 36 Ų .Applications De Recherche Scientifique

Pharmacology

Macusine B is an alkaloid isolated from Strychnos toxifera. It has been found to have significant effects on α-adrenergic and β-adrenergic receptors. In both in vivo and in vitro studies, Macusine B has been shown to block α-adrenergic receptors and stimulate β-receptors . This could potentially have implications for the treatment of conditions related to these receptors.

In addition, Macusine B has been found to reduce the induction time and potentiate the barbiturate sleeping time of mice . This effect is possibly a consequence of the hypothermia produced by Macusine B . This suggests potential applications in the field of sleep disorders or anesthesia.

Environmental Science

While there is no direct application of Macusine B in environmental science, it’s worth noting the broader context of alkaloids and their role in environmental processes. For instance, certain alkaloids have been found to play a role in heavy metals purification from wastewater . While this study does not specifically mention Macusine B, it’s possible that further research could uncover similar applications for this compound.

Mécanisme D'action

Target of Action

Macusine B, an alkaloid isolated from Strychnos toxifera, has been identified to interact with multiple targets. It blocks α-adrenergic receptors and stimulates β-receptors . Additionally, it exhibits inhibitory activity on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These targets play crucial roles in the nervous system, influencing neurotransmission and neural signaling.

Mode of Action

Macusine B’s interaction with its targets results in significant changes in cellular activity. By blocking α-adrenergic receptors and stimulating β-receptors, it modulates the balance of neurotransmitters, affecting the overall neural signaling . Its inhibitory activity on AChE and BChE prevents the breakdown of acetylcholine, a key neurotransmitter, thereby enhancing cholinergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by Macusine B is the cholinergic pathway. By inhibiting AChE and BChE, it increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of signals across neurons . Additionally, its interaction with adrenergic receptors influences the adrenergic signaling pathway, affecting various physiological processes .

Result of Action

The molecular and cellular effects of Macusine B’s action are primarily related to its modulation of neurotransmission. By enhancing cholinergic transmission and influencing adrenergic signaling, it can affect a range of physiological processes, from muscle contraction to heart rate . In animal models, it has been shown to reduce the induction time and potentiate the barbiturate sleeping time, possibly as a consequence of the hypothermia produced .

Propriétés

IUPAC Name |

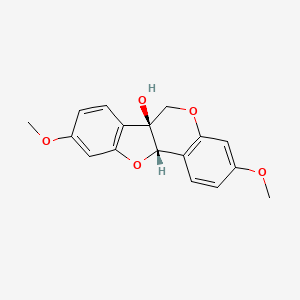

(15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N2O/c1-3-12-10-22(2)18-9-15-13-6-4-5-7-17(13)21-20(15)19(22)8-14(12)16(18)11-23/h3-7,14,16,18-19,21,23H,8-11H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTATNOTKFNEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Macusine B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Macusine B?

A1: Macusine B is a naturally occurring indole alkaloid originally isolated from Strychnos toxifera, a plant species used in the preparation of curare. [] It has also been found in other plant species, including Rauvolfia reflexa and Pleiocarpa tubicina. [, ]

Q2: How does Macusine B interact with the nervous system?

A2: Macusine B exhibits a complex interaction with the nervous system. It acts as an α-adrenergic receptor blocker and a β-adrenergic receptor stimulator, influencing the activity of adrenaline and noradrenaline. [, , ] Furthermore, it acts as a competitive inhibitor of 5-hydroxytryptamine (serotonin), affecting serotonergic signaling. [, ]

Q3: What are the pharmacological effects of Macusine B?

A3: Macusine B demonstrates various pharmacological effects, including the reduction of induction time and potentiation of barbiturate sleeping time in mice, likely due to hypothermia. [] It can also partially block the response to tyramine in the rabbit heart and cat blood pressure. []

Q4: Does Macusine B affect neurotransmitter levels in the brain?

A4: Research suggests that Macusine B does not significantly impact the synthesis or metabolism of key neurotransmitters in the rat brain, including noradrenaline, dopamine, 5-hydroxytryptamine, and γ-aminobutyric acid (GABA). []

Q5: Are there any potential therapeutic targets for Macusine B?

A5: While Macusine B has demonstrated interactions with various receptors and pharmacological activities, further research is needed to determine its full therapeutic potential. Its cholinesterase inhibitory activity, particularly against butyrylcholinesterase (BChE), has been investigated, suggesting a possible avenue for research in age-related brain disorders. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.